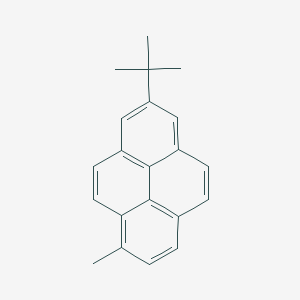

7-tert-Butyl-1-methylpyrene

Description

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. uky.edu Their unique electronic structures, characterized by delocalized π-electron systems, give rise to a range of interesting photophysical and electronic properties. This has made them a focal point of contemporary chemical research, with applications spanning organic electronics, sensor technology, and materials science. uky.edunih.gov The ability to function as organic semiconductors has led to their investigation in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). uky.eduworktribe.com The performance of these materials is intimately linked to their molecular structure, driving extensive research into the synthesis and characterization of novel PAH derivatives.

The Pyrene (B120774) Core as a Versatile Molecular Platform for Functional Materials

The pyrene scaffold, consisting of four fused benzene (B151609) rings in a planar arrangement, is a particularly attractive building block for functional materials. uky.edu Its inherent blue fluorescence, high fluorescence quantum yield, and long fluorescence lifetime make it an excellent fluorophore. uky.edu A key characteristic of pyrene is its ability to form excimers—excited-state dimers—which exhibit a concentration-dependent red-shifted emission. This property has been widely exploited in the development of fluorescent probes for sensing applications, including the study of polymers and biological systems. uky.edu Furthermore, the extended π-system of the pyrene core provides good charge-transport properties, making it a valuable component in the design of organic semiconductors. uky.edu By chemically modifying the pyrene core with various functional groups, researchers can fine-tune its electronic properties, solubility, and solid-state packing, thereby tailoring it for specific applications. uky.edu

Rational Design and Synthetic Challenges in Functionalized Pyrene Derivatives

The rational design of functionalized pyrene derivatives is crucial for optimizing their performance in various applications. However, the synthesis of specifically substituted pyrenes presents significant challenges due to the regioselectivity of electrophilic substitution reactions. The pyrene nucleus has four distinct positions for substitution: the 1,3,6,8-positions (non-K region), the 2,7-positions (nodal plane), and the 4,5,9,10-positions (K-region). worktribe.commdpi.com

Electrophilic aromatic substitution on the unsubstituted pyrene core preferentially occurs at the electron-rich 1, 3, 6, and 8-positions. uky.eduworktribe.com This makes the synthesis of 1-substituted and 1,3,6,8-tetrasubstituted pyrenes relatively straightforward. uky.edu However, achieving other substitution patterns, such as 1,3-disubstitution or functionalization at the less reactive 2,7- or K-regions, is a considerable synthetic hurdle. uky.edumdpi.com To overcome these challenges, chemists employ multi-step synthetic strategies that often involve the use of protecting groups to block the more reactive sites and direct functionalization to the desired positions. worktribe.com A notable exception to the general reactivity pattern is the Friedel-Crafts tert-butylation, which can selectively occur at the 2- and 7-positions due to the steric bulk of the tert-butyl group. worktribe.com

Academic Research Scope and Focus on 7-tert-Butyl-1-methylpyrene Systems

The academic research interest in a specifically substituted compound like this compound lies in its role as a key intermediate for creating precisely functionalized pyrene architectures. The synthesis of this compound is a prime example of the strategic use of protecting groups and multi-step reactions to achieve a substitution pattern that is not directly accessible.

A documented synthetic route to this compound begins with the formylation of pyrene to produce pyrene-1-carbaldehyde, followed by a Wolff-Kishner reduction to yield 1-methylpyrene. worktribe.com To prevent further substitution at the highly reactive 6- and 8-positions, a bulky tert-butyl group is introduced at the 7-position. worktribe.com This protecting group effectively shields the adjacent positions, allowing for subsequent selective functionalization at the 3-position. worktribe.com This strategic approach enables the synthesis of 1,3-disubstituted pyrenes, which would otherwise be difficult to obtain. worktribe.com

While detailed studies on the specific properties and applications of this compound are not extensively reported in the literature, its importance as a synthetic precursor is clear. For instance, it serves as a building block for more complex molecules like 7-tert-butyl-1,3-dimethylpyrene. worktribe.com Furthermore, related structures, such as poly-7-tert-butyl-1,3-pyrenylene, have been investigated for their stable blue emission, a property attributed to the large dihedral angle between the pyrene units which suppresses aggregation and excimer formation. uky.edu The detection of this compound in soot from combustion processes has also been reported, indicating its formation under certain high-temperature conditions. diva-portal.org

Below is a table summarizing the key synthetic intermediates and their roles in the preparation of this compound and its derivatives.

| Compound Name | Role in Synthesis |

| Pyrene | Starting material for functionalization. |

| Pyrene-1-carbaldehyde | Intermediate formed by formylation of pyrene. |

| 1-Methylpyrene | Formed by the reduction of pyrene-1-carbaldehyde. |

| This compound | Key intermediate with a protecting group at the 7-position. |

| 7-tert-Butyl-1,3-dimethylpyrene | A more complex derivative synthesized from this compound. |

Structure

3D Structure

Properties

IUPAC Name |

7-tert-butyl-1-methylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20/c1-13-5-6-14-7-8-15-11-17(21(2,3)4)12-16-9-10-18(13)20(14)19(15)16/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYRIGNUXGMIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=CC(=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165889 | |

| Record name | 7-tert-Butyl-1-methylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155386-57-5 | |

| Record name | 7-tert-Butyl-1-methylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155386575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-tert-Butyl-1-methylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Substituted Pyrenes

Understanding Regioselectivity in Electrophilic Substitution of Pyrene (B120774) Systems

The pyrene molecule possesses distinct positions with varying reactivity towards electrophilic attack. The 1-, 3-, 6-, and 8-positions are the most electron-rich and are referred to as the 'active' sites, making them the preferred locations for electrophilic aromatic substitution (SEAr) reactions. uky.edumdpi.comrsc.org Conversely, the 2- and 7-positions are less electron-dense and thus less reactive towards electrophiles. mdpi.comrsc.org The K-region, comprising the 4-, 5-, 9-, and 10-positions, exhibits double-bond character and is generally not susceptible to functionalization through typical electrophilic substitution reactions like Friedel–Crafts. rsc.org

The selective functionalization of the pyrene core is often challenging due to the similar reactivity of the 1, 3, 6, and 8 positions. lboro.ac.uk Using multiple equivalents of an electrophile can lead to a statistical distribution of regioisomers, and the resulting polysubstituted pyrenes often suffer from low solubility, complicating purification. rsc.org Therefore, achieving regioselective substitution often requires multi-step synthetic strategies, frequently involving the use of protecting or directing groups. nih.govmdpi.com

In 7-tert-Butyl-1-methylpyrene, the regioselectivity of further substitutions is governed by the interplay of the electronic effects of the methyl group and the steric effects of the tert-butyl group.

Electronic Effects:

Methyl Group (-CH3): The methyl group at the 1-position is an activating group. lumenlearning.com It donates electron density to the pyrene ring primarily through an inductive effect, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. stpeters.co.in As an activating substituent, it directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the pyrene ring, this would enhance the reactivity of the 2-, 6-, and 8-positions.

Steric Effects:

tert-Butyl Group (-C(CH3)3): The tert-butyl group at the 7-position is sterically bulky. rsc.org Its primary role is often as a "blocking" or "protecting" group. uky.edulboro.ac.uk It sterically hinders electrophilic attack at the adjacent 6- and 8-positions. This steric hindrance can override electronic preferences, forcing reactions to occur at less crowded sites. rsc.org For instance, the introduction of bulky tert-butyl groups at the 2,7-positions has been shown to direct subsequent reactions, such as borylation or bromination, to the K-region (4,5,9,10-positions) by blocking the more electronically favored sites. uky.edunih.gov

Combined Influence on this compound: The methyl group at C1 activates the ring, particularly favoring substitution at C6 and C8 (para-like positions) and C2 (ortho-like position). However, the bulky tert-butyl group at C7 significantly hinders any reaction at the adjacent C6 and C8 positions. Therefore, for an incoming electrophile, the C2 position becomes a likely site of attack, influenced by the activating effect of the methyl group and the lack of significant steric hindrance from the distant tert-butyl group. The C3 position also remains a potential site for substitution, being one of the inherently active positions of the pyrene core.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Electrophilic Substitution |

|---|---|---|---|---|

| Methyl | 1 | Activating (Electron-donating) | Minor | Directs to positions 2, 6, and 8 |

| tert-Butyl | 7 | Weakly Activating | Major (Bulky) | Hinders attack at positions 6 and 8 |

Carbon-Hydrogen (C-H) Functionalization Approaches for Pyrene Derivatives

Modern synthetic chemistry has increasingly turned to carbon-hydrogen (C-H) functionalization as a powerful and efficient strategy for modifying complex aromatic systems like pyrene. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel pyrene derivatives. mdpi.com These reactions typically employ a transition metal catalyst to cleave a C-H bond and replace it with a new functional group. wikipedia.org

Two main strategies are employed for the C-H functionalization of pyrenes:

Direct C-H Activation: This method relies on the intrinsic reactivity of the pyrene C-H bonds. However, it can sometimes suffer from a lack of regioselectivity due to the multiple reactive sites on the pyrene core. mdpi.com A notable success in this area is the iridium-catalyzed C-H borylation, which can selectively functionalize the less reactive 2- and 7-positions of pyrene, providing valuable building blocks for further transformations. mdpi.comrsc.orgnih.gov

Directing Group-Assisted C-H Activation: To overcome selectivity issues, a directing group can be installed on the pyrene ring. This group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond (typically at the ortho-position), thereby ensuring high regioselectivity. mdpi.com For example, a carboxylic acid group at the 1-position has been used to direct palladium-catalyzed C-H arylation to the C2-position. researchgate.net

| Method | Catalyst/Reagent | Typical Position(s) Functionalized | Reference |

|---|---|---|---|

| C-H Borylation | Iridium-based catalyst | 2, 7 | mdpi.comnih.gov |

| C-H Arylation | Palladium-based catalyst | 4 (direct), 2 (directing-group assisted) | mdpi.comresearchgate.net |

| C-H Arylation | Rhodium-based catalyst | 4, 5, 9, 10 (K-region, directing-group assisted) | researchgate.net |

Reaction Pathways and Transformation of Pyrene Derivatives

The Scholl reaction is a classic and powerful method for synthesizing larger polycyclic aromatic hydrocarbons and nanographenes through intramolecular oxidative cyclodehydrogenation. chinesechemsoc.orgmdpi.comwikipedia.org The reaction facilitates aryl-aryl coupling with the aid of a Lewis acid (e.g., FeCl3) and a protic acid, or other oxidizing systems. wikipedia.org

The mechanism of the Scholl reaction is complex and not fully understood, but two pathways are often proposed: a radical cation mechanism and an arenium cation (electrophilic) mechanism. chemrxiv.orgresearchgate.net The regioselectivity of the reaction is highly dependent on the substrate and the reaction conditions. chinesechemsoc.orgchemrxiv.org In pyrene-containing systems, it has been observed that pyrenyl units are often more reactive than phenyl units, allowing for controlled, stepwise bond formation under suitable conditions. chemrxiv.org Computational studies have shown that the spin density distribution in the radical cation intermediate can be a good predictor of the site of C-C bond formation. chinesechemsoc.orgchemrxiv.org

Substituents play a critical role in the outcome of Scholl reactions. Bulky groups, such as the tert-butyl group in this compound, can be strategically employed to prevent undesirable side reactions like oligomerization, which can be a recurring issue. wikipedia.org They can also influence the conformation of the precursor and the final product, potentially leading to the formation of curved or helical PAHs instead of planar ones. chinesechemsoc.orgchemrxiv.org

Stability Studies of Substituted Pyrene Compounds

Pyrene and its derivatives are generally characterized by high thermal, chemical, and photochemical stability, which is a hallmark of large polycyclic aromatic systems. rsc.orgnih.gov This inherent stability is a key reason for their widespread investigation and use in materials science, particularly in organic electronics where durability is paramount. uky.edu

The stability of a specific derivative like this compound can be inferred from the properties of its constituent parts.

Thermal Stability: The pyrene core itself is very stable. The introduction of substituents can influence stability; for instance, some studies have shown that asymmetrically substituted pyrenes can exhibit enhanced thermal stability. rsc.org The robust C-C and C-H bonds of the alkyl substituents (methyl and tert-butyl) are also thermally stable.

Chemical Stability: The aromatic nature of the pyrene ring system imparts significant resistance to chemical degradation, except under specific and often harsh reaction conditions (e.g., strong oxidants or reducing agents). The tert-butyl group is known to be chemically robust, although it can be removed under specific acidic conditions using catalysts like Nafion-H, a feature that is often exploited synthetically. lboro.ac.ukmdpi.com

Photochemical Stability: Perylene diimides, which share structural similarities with functionalized PAHs, are noted for their exceptional photochemical stability. nih.gov While all organic chromophores are susceptible to photodegradation over time, the rigid, conjugated structure of pyrene provides a high degree of resilience to UV radiation.

The presence of the bulky tert-butyl group can also improve the stability of the compound in a practical sense by increasing its solubility and preventing aggregation through π-π stacking, which can sometimes lead to degradation pathways or undesirable changes in material properties. nih.gov

Computational and Theoretical Studies on 7 Tert Butyl 1 Methylpyrene and Analogues

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are instrumental in determining the three-dimensional structure of molecules with high accuracy. These computational approaches can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular architecture.

Density Functional Theory (DFT) has become a standard method for the geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost. arxiv.org For pyrene (B120774) and its derivatives, DFT calculations have been successfully employed to predict their minimum energy structures. scirp.orgresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP often used in conjunction with basis sets such as 6-311G** for aromatic systems. scirp.orgresearchgate.netresearchgate.net

In the case of 7-tert-Butyl-1-methylpyrene, DFT calculations would be expected to show a largely planar pyrene core, which is characteristic of the parent molecule. The bulky tert-butyl group at the 7-position and the methyl group at the 1-position would introduce some steric strain, potentially causing minor out-of-plane distortions. The optimized geometry would reveal the precise bond lengths and angles, reflecting the electronic effects of the alkyl substituents on the aromatic system. For instance, the C-C bond lengths within the pyrene skeleton might exhibit slight variations compared to unsubstituted pyrene due to the electron-donating nature of the tert-butyl and methyl groups.

A comparative study of substituted pyrenes using DFT could yield a data table similar to the one below, illustrating the effect of different substituents on the planarity of the pyrene core.

| Compound | Dihedral Angle (degrees) |

| Pyrene | 0.0 |

| 1-Chloropyrene | ~0.1 |

| 1,3,6,8-Tetraphenylpyrene | ~25-35 |

| This compound (Predicted) | ~1-5 |

Note: The values for this compound are hypothetical predictions based on the expected steric hindrance from the alkyl groups.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for understanding chemical reactivity and electronic transitions. nih.gov

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that correlates with the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally indicates a more reactive species, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger HOMO-LUMO gap suggests greater stability. researchgate.net

For pyrene derivatives, the nature and position of substituents significantly influence the HOMO and LUMO energy levels. Electron-donating groups, such as tert-butyl and methyl, are known to raise the energy of the HOMO, while their effect on the LUMO is generally less pronounced. sciforum.net This leads to a reduction in the HOMO-LUMO gap compared to unsubstituted pyrene, suggesting that this compound would be more reactive towards electrophiles.

The following table presents typical HOMO and LUMO energies and the corresponding energy gaps for pyrene and some of its derivatives, as determined by DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrene | -5.8 | -2.0 | 3.8 |

| 1-Chloropyrene | -5.9 | -2.2 | 3.7 |

| 2-Aminopyrene | -5.3 | -1.8 | 3.5 |

| This compound (Predicted) | -5.6 | -1.9 | 3.7 |

Note: The values for this compound are estimated based on the expected effects of alkyl substituents.

Mechanistic Insights from Computational Simulations

Computational simulations provide a dynamic perspective on chemical reactions, allowing for the exploration of reaction mechanisms, prediction of product distributions, and understanding of photophysical processes.

Computational methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most likely reaction pathways. cecam.orgbohrium.com For electrophilic substitution reactions of pyrene, it is well-established that the 1, 3, 6, and 8 positions are the most reactive. uky.edu Computational studies on substituted pyrenes can predict how the existing substituents direct incoming electrophiles.

In the case of this compound, the electron-donating tert-butyl and methyl groups would further activate the pyrene ring towards electrophilic attack. Computational analysis of the transition state energies for electrophilic addition at different positions would likely confirm that the positions ortho and para to the existing alkyl groups are the most favored, while also considering the steric hindrance imposed by the bulky tert-butyl group. Such studies are crucial for predicting the regioselectivity of further functionalization of this molecule. escholarship.org

The photophysical properties of pyrene and its derivatives are of significant interest due to their applications in fluorescence spectroscopy and organic electronics. aub.edu.lb Computational methods, particularly time-dependent DFT (TD-DFT), are employed to study the excited states of these molecules. acs.org A key aspect of photophysical dynamics is the presence of conical intersections, which are points on the potential energy surface where two electronic states become degenerate. acs.org These intersections act as funnels for rapid, non-radiative decay from an excited state back to the ground state, playing a crucial role in the photostability of molecules. nih.gov

Computational studies on the pyrene radical cation have shown the presence of accessible sloped conical intersections that facilitate ultrafast nonradiative decay, contributing to its high photostability. nih.govacs.org For this compound, computational analysis would likely reveal a complex landscape of excited states. The substitution pattern is expected to influence the energies of these states and the location of conical intersections. Understanding the topography of these intersections is essential for predicting the fluorescence quantum yield and the excited-state lifetime of the molecule. mdpi.com Sloped conical intersections generally lead to efficient internal conversion and a return to the ground state, suggesting that this compound might also exhibit good photostability. researchgate.net

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Computational and theoretical studies, particularly molecular modeling and molecular dynamics (MD) simulations, serve as powerful tools for investigating the intermolecular interactions of this compound and its analogues at an atomic level. These methods provide detailed insights into the non-covalent forces that govern the association of molecules in various environments, complementing experimental findings. nih.gov

Molecular dynamics simulations are frequently employed to analyze the stability of molecular complexes and to understand the dynamic behavior of these interactions over time. nih.gov For pyrene derivatives, computational studies often focus on elucidating the nature and strength of π-π stacking, van der Waals forces, and hydrophobic interactions, which are critical in determining their supramolecular chemistry and interactions with other molecules or surfaces. nih.govresearchgate.net

A variety of computational methods are utilized to model these systems, ranging from semi-empirical techniques to high-level ab initio calculations. Density Functional Theory (DFT) is a commonly used approach for optimizing molecular geometries and calculating interaction energies. nih.gov Specific functionals, such as ωB97X-D4 and CAM-B3LYP, are chosen for their ability to accurately account for dispersion forces, which are dominant in the π-stacking of aromatic systems. researchgate.netacs.org To simulate molecules in solution, calculations are often coupled with continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD). researchgate.netchemrxiv.org

Table 1: Computational Methods and Models Used in Studies of Pyrene and Analogues

| Compound(s) Studied | Computational Method(s) | Basis Set(s) | Solvation Model(s) | Focus of Study |

|---|---|---|---|---|

| Pyrene, Pyrene-4,5-dione, Pyrene-4,5,9,10-tetraone | GFN2-xtb, ωB97X-D4, DLPNO-CCSD(T) | def2-TZVP, cc-pVTZ | CPCM, SMD | Dimerization geometries and energies researchgate.netchemrxiv.org |

| Pyrene Derivatives (PS1, PS2) | DFT (B3LYP), MD Simulations | 6-31+G* | Implicit (MMPBSA) | Interaction with Bovine Serum Albumin (BSA) nih.gov |

| Pyrene, Aminopyrene, Nitropyrene | DFT (ωB97x-D) | 6-31G** | Not Specified | Interaction with carbon nanotubes nih.gov |

| Pyrene-polyethylene glycol (Py-PEG) | Molecular Dynamics (MD) | Not Specified | Explicit Water | Adsorption onto graphene surface researchgate.net |

Research into the intermolecular interactions of pyrene and its substituted analogues has yielded significant quantitative data. The primary interaction governing the self-assembly of pyrene is π-stacking. nih.gov Computational studies have explored the dimerization of pyrene and its oxidized derivatives, revealing that oxidation generally leads to stronger intermolecular interactions. researchgate.netchemrxiv.org For the unsubstituted pyrene dimer, the binding energy in the gas phase has been calculated to be approximately 46.7 kJ/mol. aip.org

The introduction of substituents onto the pyrene core significantly influences these interactions. The size, position, and electronic nature of the substituent can alter the geometry and strength of π-π stacking. rsc.orgchemrxiv.org For instance, studies on pyrene derivatives interacting with graphene show that the interaction energies are substantial, indicating strong van der Waals and π-stacking forces. researchgate.net In biological contexts, simulations of pyrene derivatives binding to proteins like bovine serum albumin (BSA) have shown that hydrophobic interactions are a primary driving force for complex formation, with calculated binding free energies (ΔG°) being highly negative (e.g., -33.47 and -33.59 kJ mol–1 for two different derivatives), indicating spontaneous binding processes. nih.gov

For this compound, the bulky tert-butyl group is expected to exert significant steric hindrance, which would likely disrupt the parallel, co-facial π-stacking arrangement commonly observed for unsubstituted pyrene. chemrxiv.org This steric effect could lead to the formation of offset or edge-to-face aromatic interactions rather than a perfectly stacked dimer. Molecular dynamics simulations would be crucial in exploring the conformational landscape of a this compound dimer or larger aggregate, revealing the preferred orientations and the dynamic stability of such assemblies. The methyl group, being smaller, would have a less pronounced steric effect but could influence electronic properties and, consequently, the interaction energies.

Table 2: Calculated Intermolecular Interaction Energies for Pyrene and Analogues

| Interacting System | Interaction Type | Calculated Energy | Computational Level | Reference |

|---|---|---|---|---|

| Pyrene Dimer | π-stacking | 46.7 kJ/mol (Binding Energy) | DFT | aip.org |

| Pyrene Dimer | Dimerization | 16.94 kJ/mol (Gibbs Free Energy) | ωB97X-D4/def2-TZVP | nih.gov |

| Pyrene-4,5-dione Dimer | Dimerization | 8.39 kJ/mol (Gibbs Free Energy) | ωB97X-D4/def2-TZVP | nih.gov |

| Pyrene Derivative (PS1) + BSA | Hydrophobic/Binding | -33.47 kJ/mol (Binding Free Energy) | MMPBSA | nih.gov |

| Pyrene Derivative (PS2) + BSA | Hydrophobic/Binding | -33.59 kJ/mol (Binding Free Energy) | MMPBSA | nih.gov |

Applications in Advanced Materials Science and Molecular Devices

Organic Electronics and Optoelectronic Devices

Pyrene-based materials are recognized for their high charge carrier mobility and strong blue-light emission, making them highly attractive for various organic electronic and optoelectronic applications. nih.gov The introduction of substituents like the tert-butyl and methyl groups on the pyrene (B120774) core is a key strategy to manipulate molecular packing and electronic properties, which are critical for device performance. nih.gov

Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives are particularly valued as blue-light emitters in OLEDs, a crucial component for full-color displays and solid-state lighting. A significant challenge in designing blue emitters is preventing the aggregation of molecules in the solid state, which can lead to luminescence quenching and a shift in emission color. nih.gov

The bulky tert-butyl group in compounds like 7-tert-Butyl-1-methylpyrene serves as a steric hindrance element. This strategic design helps to decrease intermolecular aggregation and disrupt crystallinity in the solid state, thereby reducing concentration quenching and promoting efficient, pure blue electroluminescence. nih.govrsc.org For instance, novel heterocyclic compounds that incorporate a 7-tert-butylpyrene unit have been synthesized and investigated as potential blue OLED emitters. nih.govrsc.org In one study, an OLED prototype using a non-doped emissive layer of a pyrene-benzimidazole derivative containing a 7-tert-butylpyrene moiety demonstrated pure blue electroluminescence with a high external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m² at 7.5 V. nih.govrsc.org

Furthermore, polymers derived from substituted pyrene monomers, such as poly-7-tert-butyl-1,3-pyrenylene, have been developed. The 1,3-substitution pattern, combined with the tert-butyl groups, creates a highly twisted polymer chain. This structure effectively suppresses aggregation and excimer emission, leading to a stable blue emission with a high fluorescence quantum yield. researchgate.net OLED devices fabricated with this polymer have shown bright blue-turquoise electroluminescence with favorable blue color coordinates. researchgate.net

| Device Performance of an OLED with a 7-tert-Butylpyrene Derivative rsc.org | |

| Parameter | Value |

| Emissive Layer | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene |

| Max. External Quantum Efficiency (EQE) | 4.3 (±0.3)% at 3.5 V |

| Max. Luminance | 290 (±10) cd m⁻² at 7.5 V |

| CIE Coordinates | (0.1482, 0.1300) |

| Emission Color | Pure Blue |

Organic Field-Effect Transistors (OFETs)

The high intrinsic charge carrier transporting capability of the pyrene core makes it a promising semiconductor material for Organic Field-Effect Transistors (OFETs). researchgate.netuky.edu OFETs are fundamental components of next-generation electronics, including flexible displays, sensors, and identification tags. nih.gov The performance of an OFET is largely dependent on the mobility of charge carriers within the organic semiconductor layer.

While specific studies on this compound in OFETs are not extensively detailed in the literature, the properties endowed by its substitution pattern are highly relevant. The ability to control molecular packing and intermolecular interactions through substitution is crucial for optimizing charge transport pathways. nih.gov Asymmetric functionalization of the pyrene core has been explored as a strategy to create novel materials for OFETs. rsc.org The presence of substituents influences the crystal structure and the electronic coupling between adjacent molecules, which are key determinants of charge mobility. researchgate.net

Organic Solar Cells (OSCs)

Pyrene-based materials are also utilized in the development of organic solar cells (OSCs), which offer a low-cost, flexible alternative to traditional silicon-based photovoltaics. researchgate.net In OSCs, organic materials are responsible for light absorption and the subsequent generation of charge carriers. The efficiency of these devices depends on factors such as the absorption spectrum of the materials and the morphology of the active layer. chemicalbook.com

Chemical and Biochemical Sensing Platforms

The distinct fluorescence characteristics of pyrene make it an exceptional molecular probe for developing chemical and biochemical sensors. Its application often relies on the phenomenon of excimer formation, which provides a basis for ratiometric sensing.

Ratiometric Sensing Based on Monomer-Excimer Dual Luminescence

Pyrene exhibits a unique photophysical property where, in addition to its characteristic structured blue fluorescence from the excited singlet state (monomer emission), it can form an excited-state dimer, or "excimer," at higher concentrations or when two pyrene moieties are in close proximity. This excimer emits a broad, structureless, and red-shifted green-yellow fluorescence. rsc.org

This dual luminescence allows for ratiometric sensing, a powerful analytical technique where the concentration of an analyte is determined by the ratio of fluorescence intensities at two different wavelengths (the monomer and excimer bands). nih.gov This method offers high sensitivity and reliability because it can self-calibrate against variations in probe concentration, excitation intensity, and environmental factors. rsc.org

The sensing mechanism typically involves a molecular construct where two pyrene units are held apart. Upon interaction with a specific analyte, a conformational change occurs, bringing the pyrene units closer together and switching the fluorescence from monomer to excimer emission. rsc.org Conversely, a sensor can be designed where an analyte disrupts a pre-formed excimer, causing a switch from excimer to monomer emission. rsc.org This principle has been used to design sensors for a wide range of analytes, including metal ions, anions, and biologically relevant molecules. uky.edunih.govrsc.org

The substitution on the pyrene core can influence the efficiency of excimer formation. Studies on 2,7-di-tert-butylpyrene (B1295820) have shown that the bulky tert-butyl groups can affect the distance between radical ions, leading to a lower percentage of excimer state formation compared to unsubstituted pyrene under certain conditions. nih.govresearchgate.net This demonstrates that the specific substitution pattern on this compound can be leveraged to fine-tune the monomer-excimer equilibrium, potentially enhancing the sensitivity and selectivity of a ratiometric sensing platform.

| Fluorescence Properties of Pyrene for Sensing | |

| Species | Emission Characteristics |

| Monomer | Structured, blue fluorescence (~370-430 nm) |

| Excimer | Broad, structureless, red-shifted fluorescence (~450-500 nm) |

| Sensing Principle | Ratiometric measurement of Monomer vs. Excimer intensity |

Selective Metal Ion Detection

The sensitive and selective detection of metal ions is crucial in environmental monitoring, biological systems, and industrial processes. Pyrene derivatives have emerged as powerful fluorescent chemosensors for this purpose, owing to their responsive emission characteristics upon coordination with metal ions.

Researchers have designed and synthesized a variety of pyrene-based probes that exhibit changes in their fluorescence intensity or wavelength upon binding to specific metal ions. For instance, a novel pyrene-appended Schiff base probe has been developed for the sequential detection of Cu²⁺ and CN⁻. This probe demonstrates an "off-on-off" fluorescence response, where the initial fluorescence is quenched by Cu²⁺ and then restored by the addition of CN⁻, which displaces the copper ion. mdpi.com Such systems are valuable for creating logic gates at the molecular level.

Another study details a pyrene-based fluorescent probe for the detection of pH and HSO₃⁻, showcasing the versatility of pyrene in sensing different analytes. rsc.org The probe's fluorescence is sensitive to pH changes and is quenched in the presence of bisulfite ions. rsc.org Furthermore, pyrene-based materials have been effectively utilized as fluorescent probes for detecting a range of metal cations, anions, and neutral molecules in biological imaging applications. rsc.org The strong fluorescence, low cytotoxicity, high quantum yield, and excellent cell permeability of pyrene and its derivatives make them ideal candidates for these applications. rsc.org

The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer-monomer switching. The interaction between the pyrene fluorophore and the metal ion modulates these processes, leading to a detectable change in the fluorescence signal. The design of the receptor unit attached to the pyrene core is critical for achieving high selectivity towards a target metal ion.

| Pyrene Derivative Type | Target Analyte(s) | Sensing Mechanism | Application |

| Pyrene-appended Schiff base | Cu²⁺, CN⁻ | "Off-On-Off" fluorescence | Sequential detection, Molecular logic gates |

| Pyrene-pyridine conjugate | pH, HSO₃⁻ | Fluorescence quenching | Environmental and biological sensing |

| General Pyrene derivatives | Various metal ions | PET, ICT, Excimer-monomer switching | Chemical and biological sensing |

Bioimaging Applications

The exceptional photophysical properties of pyrene derivatives, including their high fluorescence quantum yield and sensitivity to the local environment, have made them valuable probes for bioimaging. rsc.org These molecules can be designed to target specific cellular compartments or to respond to changes in the cellular microenvironment, providing insights into biological processes at the molecular level.

Pyrene-based probes have been successfully employed for imaging in living cells. mdpi.comrsc.org Their excellent cell permeability and low cytotoxicity are key advantages for live-cell imaging. rsc.org For example, pyrene-based fluorescent probes have been used for the differential sensing of pH and HSO₃⁻ within living cells, allowing for the visualization of intracellular pH gradients and the detection of bisulfite. rsc.org

Furthermore, pyrene derivatives that exhibit aggregation-induced emission (AIE) are particularly promising for bioimaging. nih.gov These molecules are weakly fluorescent in solution but become highly emissive upon aggregation, which can be triggered by specific biological events or environments. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, which is highly desirable for sensitive imaging. Bis-pyrene derivatives have been specifically noted for their applications in bioimaging and theranostics. nih.gov

Pyrene-labeled lipids have also been utilized to study membrane organization and lipid trafficking in living cells. nih.gov By using specialized microscopy techniques and quenchers, it is possible to selectively image pyrene-labeled lipids in either the outer or inner leaflet of the plasma membrane. nih.gov This allows for detailed investigations of the dynamic processes occurring within cellular membranes. The unique spectral features of pyrene also allow it to be used as a probe to study protein conformation and conformational changes. nih.gov

| Pyrene Derivative Type | Imaging Target/Application | Key Features |

| General Pyrene derivatives | Live cells | High cell permeability, low cytotoxicity |

| Pyrene-pyridine conjugate | Intracellular pH and HSO₃⁻ | Ratiometric fluorescence sensing |

| Aggregation-Induced Emission (AIE) Pyrenes | Various cellular targets | "Turn-on" fluorescence, high signal-to-noise |

| Pyrene-labeled lipids | Cellular membranes | Selective imaging of membrane leaflets |

| Pyrene-protein conjugates | Protein conformation | Sensitive to microenvironment polarity |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which involves the study of non-covalent interactions, has greatly benefited from the incorporation of pyrene moieties. The ability of pyrene to form strong π-π stacking interactions and its characteristic excimer fluorescence make it an excellent building block for the construction of well-defined supramolecular architectures.

Pyrene-Based Supramolecular Gels and Aggregates

Low molecular weight gelators based on pyrene derivatives have been shown to form supramolecular gels in various organic solvents and aqueous mixtures. The gelation process is driven by the self-assembly of the gelator molecules into fibrous networks, which are stabilized by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. The formation of these gels is often accompanied by a significant change in the fluorescence spectrum, with the appearance of a broad excimer emission band indicating the close proximity of the pyrene units within the self-assembled structure.

Host-Guest Chemistry with Pyrene Derivatives

The planar and electron-rich nature of the pyrene core makes it an ideal guest molecule for various macrocyclic hosts, such as cyclodextrins and calixarenes. The encapsulation of a pyrene derivative within the hydrophobic cavity of a host molecule can significantly alter its photophysical properties. For instance, the monomeric fluorescence of pyrene is typically enhanced upon inclusion in a cyclodextrin (B1172386) cavity, as the non-polar environment shields the pyrene from quenchers and reduces non-radiative decay pathways. This host-guest interaction can be exploited for the development of sensory systems and for controlling the aggregation state of pyrene derivatives.

Coordination-Driven Self-Assembly: Metallacycles and Cages

Coordination-driven self-assembly has emerged as a powerful strategy for the construction of discrete and well-defined supramolecular architectures. By combining pyrene-functionalized ligands with appropriate metal centers, a variety of metallacycles and metallacages have been synthesized. These structures often exhibit unique photophysical and host-guest properties that are a direct consequence of the spatial arrangement of the pyrene units. The incorporation of pyrene into these assemblies can lead to enhanced fluorescence, tunable emission properties, and the ability to sense aromatic amines. nih.gov The self-assembly process allows for precise control over the stoichiometry and position of the pyrene moieties within the final supramolecular structure.

Metal-Organic Frameworks (MOFs) Incorporating Pyrene Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The incorporation of pyrene-based ligands into MOF structures has attracted significant attention due to the potential for creating materials with novel electronic, optical, and porous properties. The unique optical and electronic properties of pyrene make it a desirable component for MOF synthesis. researchgate.net

Pyrene-based MOFs have shown promise in a variety of applications, including luminescence, photocatalysis, adsorption and separation, and electrochemical applications. americanelements.com The coordination of pyrene-based ligands with metal centers can give rise to new photophysical and photochemical properties that are not observed in the isolated pyrene molecule. nih.gov The functionalization of pyrene with different coordinating groups, such as carboxylates, allows for the generation of a diverse range of MOF structures with different metal-ion coordination. nih.gov

The porosity and chemical environment of pyrene-based MOFs can be tailored by carefully selecting the metal nodes and the geometry of the pyrene ligand. These materials can exhibit high surface areas and tunable pore sizes, making them suitable for gas storage and separation. Furthermore, the inherent fluorescence of the pyrene units can be utilized for sensing applications, where the luminescence of the MOF is modulated by the presence of guest molecules within the pores.

Conclusion and Future Research Directions

Summary of Key Academic Contributions Pertaining to 7-tert-Butyl-1-methylpyrene

Direct research on this compound is limited; however, the broader field of asymmetrically substituted pyrenes has seen significant academic contributions. Researchers have focused on how the position and nature of different substituents on the pyrene (B120774) core influence its electronic structure and material properties. For instance, studies on various 1,3,6,8-tetrasubstituted pyrenes have demonstrated that asymmetric substitution patterns can lead to unique photophysical behaviors compared to their symmetrically substituted counterparts. It has been found that asymmetrically substituted pyrene derivatives can exhibit higher thermal stability. rsc.org

Key contributions in this area often involve the synthesis of novel pyrene derivatives and the characterization of their photophysical and electrochemical properties. These studies provide a foundational understanding of structure-property relationships that can be extrapolated to this compound. For example, the introduction of electron-donating or electron-withdrawing groups at specific positions can modulate the HOMO and LUMO energy levels, thereby tuning the emission color and redox potentials of the molecule. researchgate.net The tert-butyl group, being a bulky electron-donating group, and the methyl group, also an electron-donating group, in this compound are expected to influence its solubility, solid-state packing, and electronic properties in a distinct manner.

Emerging Trends in Pyrene Functionalization Strategies

The functionalization of the pyrene core is a dynamic area of research, with several emerging trends aimed at creating materials with tailored properties. Historically, direct electrophilic substitution of pyrene has been the most common approach, typically leading to substitution at the 1, 3, 6, and 8 positions. However, the demand for more complex and precisely substituted pyrenes has driven the development of more sophisticated synthetic methodologies.

One significant trend is the use of indirect synthetic methods to achieve less common substitution patterns. rsc.org These methods might involve the construction of the pyrene core from pre-functionalized precursors, allowing for the introduction of substituents at positions that are not accessible through direct functionalization. Another emerging strategy is the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which enable the attachment of a wide variety of functional groups to the pyrene scaffold. These techniques offer a high degree of control over the final molecular architecture. Furthermore, C-H activation has become a powerful tool for the direct and selective functionalization of pyrene's C-H bonds, offering a more atom-economical approach to creating complex derivatives.

Untapped Research Avenues for this compound Systems

The lack of specific research on this compound itself highlights a significant untapped research avenue. A foundational study would involve the development of an efficient and selective synthesis for this compound. Given the asymmetric substitution pattern, this would likely require a multi-step synthetic sequence.

Once synthesized, a thorough characterization of its fundamental properties would be crucial. This would include:

Photophysical Studies: Detailed investigation of its absorption and emission spectra in various solvents to understand its solvatochromic behavior. Measurement of its fluorescence quantum yield and lifetime would provide insights into its potential as an emissive material.

Electrochemical Analysis: Cyclic voltammetry studies to determine its HOMO and LUMO energy levels, which are critical for assessing its suitability for applications in organic electronics.

Thermal Stability Assessment: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate its stability at high temperatures, a key parameter for device fabrication and longevity. rsc.org

Furthermore, computational studies, such as density functional theory (DFT) calculations, could complement experimental findings by providing a deeper understanding of the electronic structure and predicting the properties of related derivatives. gdut.edu.cn

Potential for Novel Device Architectures and Functional Materials Development

Based on the properties of other asymmetrically substituted pyrenes, this compound holds potential for a variety of applications in novel device architectures and functional materials.

Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives are known for their high fluorescence quantum yields and are often used as blue emitters in OLEDs. The specific substitution pattern of this compound could lead to a material with improved color purity, efficiency, and operational stability. The bulky tert-butyl group could also enhance the material's amorphous properties, which is beneficial for forming stable thin films in devices.

Organic Field-Effect Transistors (OFETs): The extended π-system of the pyrene core provides a basis for charge transport. The substituents would influence the molecular packing in the solid state, which is a critical factor for achieving high charge carrier mobility in OFETs.

Fluorescent Probes and Sensors: The sensitivity of the pyrene fluorescence to its local environment makes it an excellent candidate for chemical sensors. The specific functional groups on this compound could be tailored for selective interaction with specific analytes.

Below is a table summarizing the potential properties of this compound based on data from analogous asymmetrically substituted pyrene derivatives.

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

| Emission Color | Likely in the blue region of the spectrum | Pyrene core is a known blue emitter; alkyl substituents typically cause minor shifts. |

| Solubility | Good solubility in common organic solvents | The tert-butyl group generally enhances solubility. |

| Thermal Stability | Potentially high | Asymmetric substitution has been shown to increase thermal stability in other pyrene systems. rsc.org |

| Solid-State Morphology | Likely to form amorphous films | The bulky tert-butyl group can disrupt π-stacking, favoring amorphous over crystalline structures. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-tert-Butyl-1-methylpyrene, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki coupling. For purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate via HPLC (≥98% purity threshold). Characterization should include H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting reaction parameters (temperature, catalyst loading, solvent ratios) and comparing with literature precedents .

Q. How can spectroscopic data resolve structural ambiguities in substituted pyrene derivatives like this compound?

- Methodological Answer : Use NOESY NMR to confirm spatial proximity of substituents (e.g., tert-butyl vs. methyl groups). UV-Vis and fluorescence spectroscopy can differentiate electronic effects of substituents. Computational methods (DFT calculations) can predict spectral profiles and validate experimental data .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Bulky tert-butyl groups hinder crystal packing. Optimize solvent polarity (e.g., slow evaporation in DCM/hexane mixtures) and use seeding techniques. Single-crystal X-ray diffraction requires high-quality crystals; consider low-temperature (100 K) data collection to minimize thermal motion artifacts .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butyl and methyl groups influence the photophysical properties of this compound?

- Methodological Answer : Design comparative studies with analogs (e.g., unsubstituted pyrene, mono-substituted derivatives). Measure fluorescence quantum yields () and lifetimes () in varying solvents. Correlate results with Hammett parameters and steric maps generated via molecular modeling (e.g., Gaussian 16) .

Q. What experimental and computational strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Perform kinetic studies under controlled conditions (e.g., inert atmosphere, standardized light sources). Use multivariate analysis to identify confounding variables (e.g., trace moisture, solvent impurities). Validate hypotheses with ab initio transition-state calculations (e.g., NEB method in VASP) .

Q. How can factorial design optimize catalytic systems for functionalizing this compound?

- Methodological Answer : Apply a factorial design to test variables (catalyst type, temperature, ligand ratio). Use ANOVA to identify significant interactions. For example, Pd(OAc)/XPhos systems may show higher yields at 80°C with 1:1.2 Pd:ligand ratios. Replicate trials to ensure statistical robustness .

Critical Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.